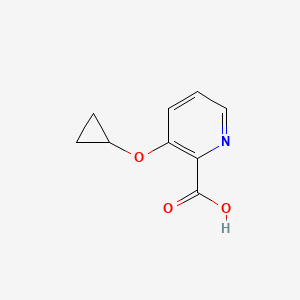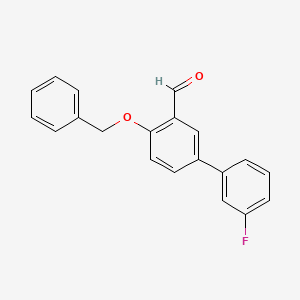
Methyl 6-(difluoromethyl)indolizine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(difluoromethyl)indolizine-2-carboxylate is a chemical compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The presence of the difluoromethyl group in this compound adds unique properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(difluoromethyl)indolizine-2-carboxylate typically involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . This method provides good results for a broad scope of substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-(difluoromethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Substitution reactions can occur at the difluoromethyl group or the indolizine ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Aplicaciones Científicas De Investigación
Methyl 6-(difluoromethyl)indolizine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 6-(difluoromethyl)indolizine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The indolizine ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its activity .
Comparación Con Compuestos Similares
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 2-(2-nitrophenyl)acrylate
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness: Methyl 6-(difluoromethyl)indolizine-2-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H9F2NO2 |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
methyl 6-(difluoromethyl)indolizine-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-16-11(15)8-4-9-3-2-7(10(12)13)5-14(9)6-8/h2-6,10H,1H3 |
Clave InChI |
WHKKUPLIEGGZIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2C=C(C=CC2=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



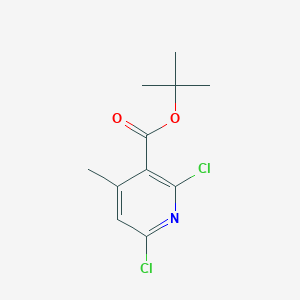
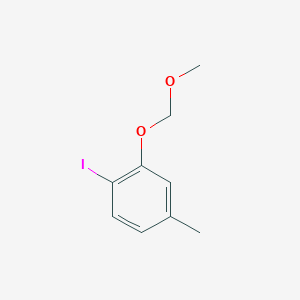

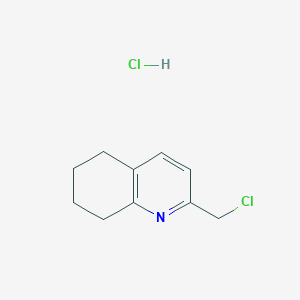
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
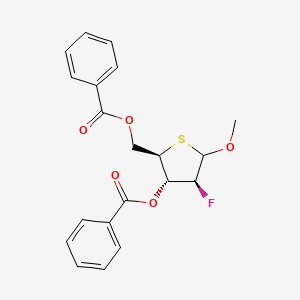
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
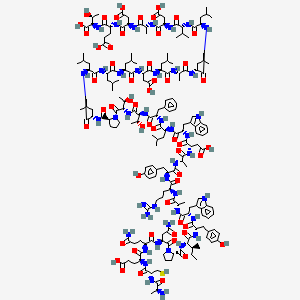
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)

